Digalactosyldiacylglycerol

Inflammation Glycolipids Pharmacology

Source Digalactosyldiacylglycerol (DGDG; CAS 145033-48-3), a unique glycoglycerolipid distinguished by its stable lamellar bilayer phase. Unlike hexagonal-II forming MGDG, DGDG's digalactosyl headgroup enables robust liposome/nanocarrier construction for drug delivery. It selectively inhibits pancreatic lipase for weight management research and modulates membrane phase behavior for protein reconstitution studies. Its potent tumor-promotion inhibition, independent of DNA polymerase, makes it a critical tool in cancer pathway dissection. Ensure your research outcomes by selecting the correct galactolipid for your specific application.

Molecular Formula C49H88O15
Molecular Weight 917.2 g/mol
CAS No. 145033-48-3
Cat. No. B1163852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDigalactosyldiacylglycerol
CAS145033-48-3
Molecular FormulaC49H88O15
Molecular Weight917.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC
InChIInChI=1S/C49H88O15/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-41(52)62-37(34-59-40(51)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-60-48-47(58)45(56)43(54)39(64-48)36-61-49-46(57)44(55)42(53)38(33-50)63-49/h11,13,17-18,37-39,42-50,53-58H,3-10,12,14-16,19-36H2,1-2H3/b13-11-,18-17-/t37-,38-,39-,42+,43+,44+,45+,46-,47-,48-,49+/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Understanding Digalactosyldiacylglycerol (DGDG) Procurement: Core Structure and Class Identity


Digalactosyldiacylglycerol (DGDG; CAS 145033-48-3) is a glycoglycerolipid composed of a glycerol backbone esterified to two fatty acyl chains and a digalactosyl polar headgroup . It is a major structural component of the thylakoid membranes in plant chloroplasts and cyanobacteria, where it plays a critical role in maintaining membrane integrity and supporting photosynthetic function [1]. While it shares its class with other galactolipids like monogalactosyldiacylglycerol (MGDG), the presence of the second galactose moiety fundamentally alters DGDG's physicochemical and biological properties.

Why Generic Substitution Fails for Digalactosyldiacylglycerol (DGDG)


Substituting DGDG with other galactolipids like MGDG or sulfolipids like SQDG is not scientifically justified due to their divergent biological activities and physicochemical behaviors. The additional galactose unit in DGDG's headgroup dictates its larger molecular area, stronger intermolecular interactions, and distinct phase behavior compared to MGDG [1]. These molecular differences translate into marked functional disparities: DGDG can inhibit pancreatic lipase while MGDG cannot, and MGDG exhibits significantly higher in vivo anti-inflammatory potency than DGDG [REFS-2, REFS-3]. Selecting the correct compound based on specific experimental or industrial requirements is therefore critical for achieving desired outcomes.

Quantitative Differentiation of Digalactosyldiacylglycerol (DGDG) from Structural Analogs


Differential In Vivo Anti-Inflammatory Potency: DGDG vs. MGDG vs. Indomethacin

In a direct head-to-head in vivo comparison using a carrageenan-induced paw edema model in mice, DGDG exhibited demonstrable anti-inflammatory activity, but its efficacy was significantly lower than its monogalactosyl analog, MGDG. The study established a clear potency hierarchy: MGDG > indomethacin (reference drug) > DGDG. Importantly, all galactolipids, including DGDG, were less toxic than indomethacin [1].

Inflammation Glycolipids Pharmacology

Divergent Effect on Pancreatic Lipase Activity: DGDG vs. MGDG

A comparative in vitro study examined the effect of DGDG and MGDG on the lipolysis of olive oil emulsions by porcine pancreatic lipase under simulated duodenal conditions. The study found that emulsions prepared with DGDG exhibited a significantly longer lag phase prior to lipase activation and a reduced rate of lipolysis. In contrast, MGDG showed no such inhibitory effect on lipase kinetics [1].

Lipid Digestion Emulsion Science Nutraceuticals

Distinct Phase Behavior in Phospholipid Model Membranes: DGDG vs. MGDG

The phase behavior of DGDG in hydrated bilayers differs fundamentally from MGDG due to its larger headgroup. While unsaturated MGDG forms a non-lamellar hexagonal-II (HII) phase, DGDG forms a stable lamellar (bilayer) phase in water [1]. Furthermore, when mixed with phosphatidylcholine (PC), DGDG strongly influences the phase transition of the membrane; a study found that at 30% DGDG in POPC membranes, no clear gel-to-liquid-crystalline phase transition could be determined anymore [2].

Membrane Biophysics Lipidomics Formulation Science

Comparative In Vitro Antitumor-Promoting Activity: DGDG vs. SQDG

A study evaluating glycolipids from the freshwater cyanobacterium Phormidium tenue found that both MGDG and DGDG inhibited tumor promotion in a mouse skin two-stage carcinogenesis model more intensely than sulfoquinovosyl diacylglycerol (SQDG) [1]. A separate study on spinach glycolipids confirmed that SQDG was the most potent inhibitor of mammalian DNA polymerases among the three classes, while DGDG showed no such inhibitory effect [2]. This indicates distinct mechanisms of action between DGDG and SQDG.

Cancer Research Natural Products Tumor Promotion

Strategic Applications for Digalactosyldiacylglycerol (DGDG) Based on Differential Evidence


Formulating Stable, Lamellar Lipid-Based Drug Delivery Systems

Based on evidence that DGDG exclusively forms a stable lamellar bilayer phase in water, unlike the hexagonal-II phase of MGDG [1], DGDG is a superior candidate for constructing liposomes or other bilayer-based nanocarriers for pharmaceuticals or nutraceuticals. This property ensures a predictable and robust vesicular structure, which is essential for controlled release and drug encapsulation efficiency.

Designing Emulsions to Modulate Dietary Fat Absorption

The finding that DGDG, but not MGDG, inhibits pancreatic lipase activity [2] positions DGDG as a strategic functional lipid for developing weight management foods or supplements. Unlike an inert emulsifier, DGDG can be incorporated into oil-in-water emulsions to delay and reduce fat digestion, a function not achievable with MGDG-based formulations.

Studying Membrane Protein-Lipid Interactions in Model Bilayers

DGDG's strong influence on the phase behavior of phosphatidylcholine membranes, including the ability to abolish clear phase transitions at concentrations as low as 30% [3], makes it a valuable tool for biophysical research. It can be used to create well-defined, stable lipid environments for reconstituting and studying membrane proteins, particularly those originating from the thylakoid membranes of chloroplasts.

Investigating Non-SQDG Mediated Antitumor Promotion Pathways

For research programs focused on the mechanisms of tumor promotion, DGDG offers a distinct advantage over SQDG. The evidence shows DGDG is a more potent inhibitor of in vivo tumor promotion [4] but does not act via DNA polymerase inhibition [5]. This allows researchers to use DGDG as a tool to dissect cellular pathways involved in carcinogenesis that are independent of DNA replication machinery.

Technical Documentation Hub

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